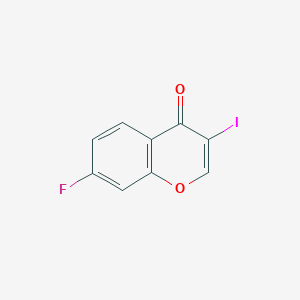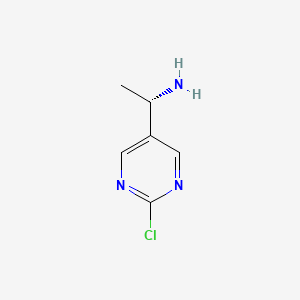
(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine is a chiral amine compound with a pyrimidine ring substituted with a chlorine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyrimidine.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction. This can be achieved using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidines with various functional groups.
科学的研究の応用
(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
類似化合物との比較
Similar Compounds
®-1-(2-chloropyrimidin-5-yl)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
2-chloropyrimidine: The parent compound without the chiral amine group.
1-(2-chloropyrimidin-5-yl)ethan-1-amine: The racemic mixture of both enantiomers.
Uniqueness
(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and selectivity compared to its enantiomer or racemic mixture.
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
(1S)-1-(2-chloropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3/t4-/m0/s1 |
InChIキー |
IIPPNGGHPWLUHP-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=CN=C(N=C1)Cl)N |
正規SMILES |
CC(C1=CN=C(N=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
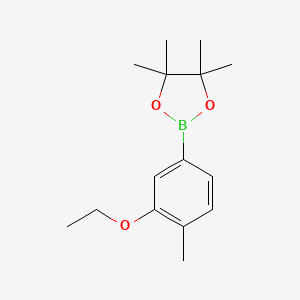
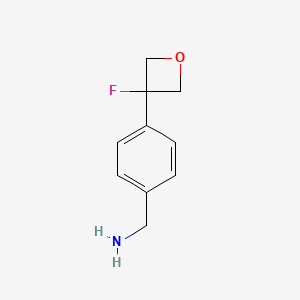
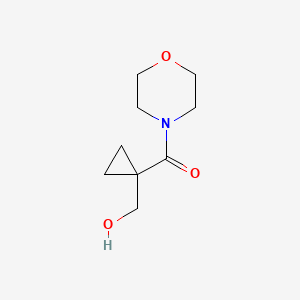
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
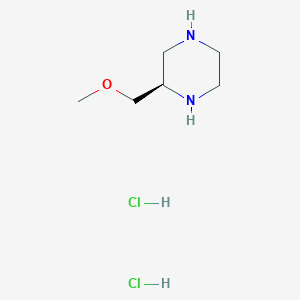
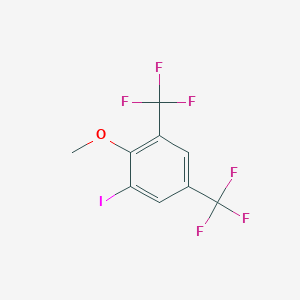
![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)

![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13901817.png)
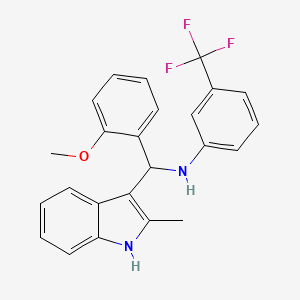
![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)
